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Introduction
Alexa Fluor™ 594 (AF 594) NHS ester is a bright, red-fluorescent dye that serves as a valuable

tool for labeling proteins and other biomolecules in living cells. Its high quantum yield,

photostability, and pH-insensitivity make it particularly well-suited for a range of live-cell

imaging applications, including fluorescence microscopy and flow cytometry.[1] This amine-

reactive succinimidyl ester readily couples to primary amines on proteins and other molecules

to form stable covalent amide bonds, enabling robust and long-lasting fluorescent labeling.[2]

These application notes provide detailed protocols for using AF 594 NHS ester for live-cell

imaging, with a focus on labeling cell surface proteins to study dynamic cellular processes.

Key Features of AF 594 NHS Ester
Bright Red Fluorescence: With excitation and emission maxima at approximately 590 nm

and 617 nm, respectively, AF 594 is well-separated from common green and far-red

fluorophores, making it ideal for multiplexing experiments.[1]

High Photostability: AF 594 exhibits greater resistance to photobleaching compared to other

red fluorescent dyes, allowing for longer exposure times and time-lapse imaging with

minimal signal loss.[1]
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pH Insensitivity: The fluorescence of AF 594 is stable over a broad pH range (pH 4-10),

ensuring reliable signal in various cellular environments.[1]

Amine-Reactivity: The N-hydroxysuccinimide (NHS) ester group efficiently reacts with

primary amines on proteins to form stable covalent bonds.[2]

Quantitative Data Summary
The following tables summarize the key quantitative properties of AF 594 and provide a general

overview of expected performance in live-cell imaging.

Property Value Reference

Maximum Excitation

Wavelength (λex)
590 nm [1]

Maximum Emission

Wavelength (λem)
617 nm [1]

Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹ [3]

Fluorescence Quantum Yield

(Φ)
0.66 [4]

Performance Metric Typical Range/Value Notes

Photobleaching Rate Low to Moderate

Highly dependent on

illumination intensity, exposure

time, and imaging medium.[5]

[6]

Signal-to-Noise Ratio (SNR) 5 - 30+

Varies significantly with cell

type, labeling density, and

microscope configuration.[7]

Cell Viability High

Minimal toxicity when used at

optimized concentrations and

incubation times.
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Experimental Protocols
Protocol 1: General Labeling of Cell Surface Proteins on
Live Adherent Cells
This protocol describes a general method for labeling primary amines on the surface of live

adherent cells with AF 594 NHS ester.

Materials:

AF 594 NHS ester (succinimidyl ester)

Anhydrous dimethyl sulfoxide (DMSO)

Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free

medium, pH 7.2-7.4)[8]

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free

Adherent cells cultured in appropriate vessels (e.g., glass-bottom dishes or chamber slides)

Procedure:

Prepare AF 594 NHS Ester Stock Solution:

Allow the vial of AF 594 NHS ester to equilibrate to room temperature before opening.

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

Vortex briefly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and

moisture.

Cell Preparation:

Culture adherent cells to the desired confluency on a suitable imaging vessel.
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Gently wash the cells twice with pre-warmed (37°C) PBS to remove any residual serum

proteins.

Labeling Reaction:

Prepare a fresh working solution of AF 594 NHS ester in pre-warmed live-cell imaging

buffer. The final concentration should be optimized for each cell type and application, but a

starting range of 1-10 µg/mL is recommended.

Remove the PBS wash and add the AF 594 working solution to the cells, ensuring

complete coverage.

Incubate the cells for 15-30 minutes at 37°C, protected from light.

Washing:

Remove the labeling solution and gently wash the cells three times with pre-warmed live-

cell imaging buffer to remove any unbound dye.

Imaging:

Add fresh, pre-warmed live-cell imaging buffer to the cells.

Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate

filters for AF 594 (e.g., a Texas Red® filter set).

Protocol 2: Time-Lapse Imaging of Labeled Live Cells
This protocol outlines key considerations for performing time-lapse imaging of cells labeled with

AF 594 NHS ester to minimize phototoxicity and photobleaching.

Materials:

Live cells labeled with AF 594 NHS ester (from Protocol 1)

Live-cell imaging buffer with an anti-fade reagent (optional)

Environmental chamber for the microscope to maintain 37°C and 5% CO₂

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15556368?utm_src=pdf-body
https://www.benchchem.com/product/b15556368?utm_src=pdf-body
https://www.benchchem.com/product/b15556368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Microscope Setup:

Equip the microscope with an environmental chamber to maintain physiological conditions

(37°C, 5% CO₂).

Use an objective lens with a high numerical aperture (NA) to maximize light collection.

Select a filter set that is optimized for AF 594 to maximize signal detection and minimize

bleed-through.

Image Acquisition Settings:

Minimize Excitation Light: Use the lowest possible laser power or illumination intensity that

provides an adequate signal-to-noise ratio.[9]

Minimize Exposure Time: Use the shortest possible camera exposure time to reduce

phototoxicity and photobleaching.[9]

Optimize Imaging Interval: The time between image acquisitions should be as long as

possible while still capturing the dynamics of the biological process of interest.

Binning: If using a CCD camera, consider binning pixels (e.g., 2x2) to increase sensitivity

and reduce read noise, which can allow for lower excitation light levels.

Time-Lapse Imaging:

Define the total duration of the experiment and the imaging interval.

Acquire a z-stack at each time point if three-dimensional information is required, but be

mindful that this will increase light exposure.

Use autofocusing mechanisms sparingly to minimize additional light exposure.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.thermofisher.com/tw/zt/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-70/time-lapse-fluorescence-microscopy.html
https://www.thermofisher.com/tw/zt/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-70/time-lapse-fluorescence-microscopy.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the time-lapse series to quantify changes in fluorescence intensity, protein

localization, or cell morphology over time.

Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging with AF 594 NHS Ester
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Caption: A streamlined workflow for labeling and imaging live cells with AF 594 NHS ester.
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Caption: EGFR signaling can be studied by tracking AF 594-labeled receptors on the cell

surface.[10][11][12]
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Problem Possible Cause Suggested Solution

No or weak fluorescence

signal

- Inactive NHS ester due to

hydrolysis. - Low labeling

efficiency. - Inaccessible

primary amines on the target

protein.

- Use fresh, anhydrous DMSO

to prepare the stock solution

and store it properly. -

Optimize the dye concentration

and incubation time. Ensure

the pH of the labeling buffer is

between 7.2 and 8.5. - Confirm

the presence of accessible

primary amines on the protein

of interest.

High background fluorescence

- Incomplete removal of

unbound dye. - Non-specific

binding of the dye. -

Autofluorescence from the cell

culture medium.

- Increase the number and

duration of washing steps after

labeling. - Reduce the

concentration of the AF 594

NHS ester working solution. -

Use phenol red-free imaging

medium.[8]

Cell death or altered

morphology

- Cytotoxicity from the dye or

DMSO. - Phototoxicity from

excessive light exposure.

- Titrate the AF 594 NHS ester

to the lowest effective

concentration. Ensure the final

DMSO concentration is non-

toxic (typically <0.5%). -

Minimize illumination intensity

and exposure time during

imaging. Use an environmental

chamber to maintain cell

health.[9]

Rapid photobleaching
- High illumination intensity. -

Long exposure times.

- Reduce laser power and

exposure times. - Use an anti-

fade reagent in the imaging

medium. - Acquire images at

longer intervals if the biological

process allows.[5][6]
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Conclusion
AF 594 NHS ester is a high-performance fluorescent probe for live-cell imaging applications.

Its bright, photostable red fluorescence and efficient amine-reactive chemistry make it an

excellent choice for labeling cell surface proteins to study a wide range of dynamic cellular

processes. By following the optimized protocols and troubleshooting guidelines presented here,

researchers can achieve high-quality, reproducible results in their live-cell imaging experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15556368#af-594-nhs-ester-for-live-cell-imaging-
protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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